molecular formula C9H17NO4S B2810781 Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate CAS No. 935668-42-1

Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate

Cat. No. B2810781
CAS RN: 935668-42-1
M. Wt: 235.3
InChI Key: NSQUEHLSWKTUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate” is a chemical compound used as a building block in the synthesis of various other compounds . It can be readily functionalized via enolization at the 3-position .


Synthesis Analysis

The synthesis of “this compound” involves the use of methanesulfonyl chloride and triethylamine added to a solution of commercially available N-BOC-3-hydroxy azetidine in tetrahydrofuran under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H17NO5S . The molecular weight is 251.30 .


Chemical Reactions Analysis

This compound can be used as a precursor in the synthesis of azaspiro [3.4]octanes . It can be functionalized via enolization at the 3-position in the presence of LDA .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal . Its melting point ranges from 68.0 to 73.0 degrees Celsius .

Scientific Research Applications

  • Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids:

    • Azetidine-2-carboxylic acid analogs, including those with heteroatomic side chains at the 3-position, have been synthesized. These compounds are intended as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
  • Anionic Polymerization of tert-Butyl-Carboxylate-Activated Aziridine:

    • Tert-butyl aziridine-1-carboxylate has been used in anionic-ring-opening polymerizations to form polysulfonyllaziridines, with applications in polymer science. The polymer is linear and can be deprotected to produce linear polyethyleneimine (Giri et al., 2022).
  • Masked Dipoles for Cycloaddition Reactions:

    • Silylmethyl-substituted aziridine and azetidine, including 2-tert-butyldiphenylsilylmethyl variants, have shown efficiency in generating products like imidazoline and oxazolidine. These reactions are significant in the field of organic synthesis (Yadav & Sriramurthy, 2005).
  • Synthesis of High-Value Azetidine-3-Carboxylic Acid Derivatives:

    • Protected 3-haloazetidines are used as building blocks in medicinal chemistry. The synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid has been reported (Ji, Wojtas, & Lopchuk, 2018).
  • Synthesis of Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:

    • This compound, with potential applications in the synthesis of novel compounds, offers an entry point to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
  • Aziridination of Olefins Using tert-Butyl Hypoiodite:

    • This process involves the synthesis of aziridines from olefins and sulfonamides, contributing to the field of organic synthesis (Minakata et al., 2006).
  • Synthesis of Protected 3-Haloazetidines:

    • An improved method for synthesizing protected 3-haloazetidines has been developed, enhancing their utility in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

properties

IUPAC Name

tert-butyl 3-methylsulfonylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-5-7(6-10)15(4,12)13/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQUEHLSWKTUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.